molecular formula C14H19N3O3 B11810133 Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Cat. No.: B11810133
M. Wt: 277.32 g/mol
InChI Key: HWTYWPGMEJYZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a synthetic compound that belongs to the class of nicotinates It features a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific combination of the piperazine and nicotinate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-10-8-13(15-9-12(10)14(19)20-3)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3

InChI Key

HWTYWPGMEJYZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.